molecular formula C16H14N2O B8197753 (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8197753
M. Wt: 250.29 g/mol
InChI Key: SGJXJZCXVZDEEU-LSDHHAIUSA-N
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Description

(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring fused with an indeno-oxazole structure, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a precursor such as 2-methylpyridine, various functional groups can be introduced through electrophilic substitution reactions.

    Construction of the Indeno-Oxazole Core: This step may involve cyclization reactions where intermediates are formed and subsequently cyclized to form the indeno-oxazole structure.

    Final Assembly: The final step would involve coupling the pyridine ring with the indeno-oxazole core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to increase the efficiency of the reactions.

    Purification: Employing techniques such as chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would depend on its specific application. For instance:

    Biological Activity: It might interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactions: It could act as a catalyst, facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler compound with a pyridine ring.

    Indeno[1,2-d]oxazole: The core structure without the pyridine ring.

    Other Heterocyclic Compounds: Such as quinolines or isoquinolines.

Uniqueness

The uniqueness of (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole lies in its specific structure, which combines the properties of both pyridine and indeno-oxazole rings, potentially leading to unique chemical and biological activities.

Properties

IUPAC Name

(3aS,8bR)-2-(6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJXJZCXVZDEEU-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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